molecular formula C14H16N2O4 B13898995 Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate

Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate

Cat. No.: B13898995
M. Wt: 276.29 g/mol
InChI Key: IYEKFSMKXYQRLC-UHFFFAOYSA-N
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Description

Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate is a synthetic tryptophan derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a protected amino acid structure, making it a valuable building block for the construction of more complex peptides and biologically active molecules. The indole nucleus is a privileged scaffold in drug discovery, present in numerous compounds with diverse biological activities . Tryptophan and its derivatives are prevalent in many natural products and pharmaceutical compounds, and methods for their functionalization are a key area of research . Researchers utilize this compound as a precursor in the synthesis of more complex molecules. The protected functional groups allow for selective reactions at other sites of the molecule, for instance, enabling advanced strategies for the selective functionalization of the indole ring at challenging positions like C7 . Indole derivatives have been extensively researched and reported to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . Furthermore, tryptophan-based multivalent compounds have shown promise in virology research, acting as potent inhibitors of viral entry for viruses such as SARS-CoV-2 by binding to the viral spike protein and interfering with host cell receptor attachment . This product is supplied for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEKFSMKXYQRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Construction or availability of the indole core structure.
  • Introduction of the propanoate side chain at the 3-position of the indole.
  • Functionalization of the side chain to incorporate the methoxycarbonylamino group.

Starting Materials and Key Intermediates

  • Indole or substituted indole derivatives : The indole nucleus can be prepared or procured as a starting point. For example, methyl 3-(1H-indol-3-yl)propanoate is a closely related intermediate (PubChem CID 21711) that serves as a precursor for further functionalization.
  • Tryptamine derivatives : These can be converted into carbamate derivatives by reaction with methyl chloroformate, introducing the methoxycarbonylamino group.

Specific Preparation Procedures

Carbamate Formation via Methyl Chloroformate

A common method involves the reaction of tryptamine (2-(1H-indol-3-yl)ethylamine) with methyl chloroformate under basic aqueous conditions to form the methyl carbamate derivative:

  • Tryptamine is dissolved in a mixture of ethyl acetate and aqueous sodium hydroxide.
  • Methyl chloroformate is added dropwise at room temperature.
  • The reaction mixture is stirred for 16 hours.
  • After quenching with water, the organic layer is extracted, washed, dried, and purified by flash chromatography to yield this compound or closely related carbamate products.

This procedure is summarized in the following table:

Step Reagents/Conditions Outcome
1 Tryptamine + EtOAc:1 N NaOH (1:1) Dissolution of amine under basic conditions
2 Addition of methyl chloroformate (1.1 equiv) Carbamate formation via nucleophilic substitution
3 Stirring at 23 °C for 16 h Completion of reaction
4 Quenching with water, extraction Isolation of product
5 Purification by flash chromatography Pure methyl carbamate derivative
Esterification of 2-(5-Methoxy-1H-indol-3-yl)-3-acetamidopropanoic Acid

Another approach involves esterification of the corresponding 3-acetamido propanoic acid derivative with methanol in the presence of thionyl chloride:

  • 2-(5-Methoxy-1H-indol-3-yl)-3-acetamidopropanoic acid is dissolved in methanol.
  • Thionyl chloride is added dropwise at low temperature.
  • The mixture is stirred overnight at room temperature.
  • The solvent is removed under vacuum.
  • The residue is treated with ethyl acetate and aqueous potassium carbonate to neutralize.
  • The organic layer is washed, dried, and concentrated.
  • Recrystallization from ethyl acetate/ether yields the methyl ester product in moderate yield (~50%).

This method is effective for preparing methyl esters of indolyl amino acids with methoxycarbonylamino groups.

Alternative Synthetic Routes and Functionalization

  • Japp–Klingemann reaction : Used in indole synthesis and functionalization, this azo-ester intermediate method can lead to substituted indole carboxylates, which can be further transformed into carbamate derivatives.
  • Reduction and oxidation sequences : Starting from indole derivatives, reduction followed by tungstate-catalyzed oxidation can yield N-hydroxyindoles, which serve as substrates for further functionalization.
  • Thionation and alkylation : For related indole derivatives, thionation with Lawesson's reagent followed by alkylation has been reported, although this is more relevant for quinazolinone derivatives than directly for this compound.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes Reference
Carbamate formation with methyl chloroformate Tryptamine (2-(1H-indol-3-yl)ethylamine) Methyl chloroformate, EtOAc, NaOH, 16 h, RT ~76-80 Straightforward, mild conditions, flash chromatography purification
Esterification of 3-acetamidopropanoic acid 2-(5-Methoxy-1H-indol-3-yl)-3-acetamidopropanoic acid Methanol, thionyl chloride, overnight, RT ~50 Requires careful workup and recrystallization
Japp–Klingemann azo-ester intermediate Ethyl α-ethylacetoacetate + NaNO2/HCl + indole derivatives Heating in ethanolic HCl Variable Multi-step, used for substituted indole carboxylates

Research Discoveries and Considerations

  • The carbamate formation method (General Procedure A) is widely used due to its simplicity and relatively high yield. It allows for the introduction of the methoxycarbonylamino group directly onto the ethylamine side chain of tryptamine derivatives, which is structurally close to the target compound.
  • Esterification via thionyl chloride provides an alternative route to methyl esters of indolyl amino acids but may suffer from moderate yields and requires careful purification.
  • Substituent effects on the indole ring can influence reaction outcomes, as seen in related syntheses of methoxy-substituted indole derivatives.
  • Advanced functionalization techniques such as thionation and alkylation are more common in related indole-quinazolinone systems but demonstrate the versatility of indole chemistry.
  • Analytical techniques such as NMR, mass spectrometry, and crystallography are essential for confirming the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

N-(Methoxycarbonyl)-l-tryptophan methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution Reactions: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The indole ring of the tryptophan moiety can undergo oxidation and reduction reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Substitution: Reagents such as amines or alcohols can be used for substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

    Hydrolysis: The major product is N-(Methoxycarbonyl)-l-tryptophan.

    Substitution: The products depend on the substituent introduced.

    Oxidation and Reduction: The products include various oxidized or reduced forms of the indole ring.

Scientific Research Applications

Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate is a chemical compound with several scientific research applications.

Synthesis and Characterization

  • Pale Yellow Solid Methyl 3-(1H-indol-3-yl)-2-(methoxycarbonylamino) propanoate appears as a pale yellow solid .
  • Yield The yield of this compound is reported to be 88.0% .
  • Melting Point It has a melting point of 208-212 °C .
  • Spectroscopic Data Spectroscopic data includes IR (νmax/cm-1): 3321 (broad, N-H, str), 3009 (C-H, str), 1700 (broad, C=O, str); 1H NMR (400 MHz, CDCl3): δ7.42 (1H, d, J = 8.0 Hz, Ar-H), 7.27 (1H, d, J = 8.0 Hz, Ar-H), 6.95-7.18 (3H, m, Ar-H, indole-H), 4.47 (1H, m, -CH-), 3.56 (3H, s, -O- CH3), 3.29(3H, s, -OCH3), 3.20 (2H, m, -CH2) ppm; 13C NMR (100 MHz, CDCl3): δ29.0, 48.5, 52.3,... 52.6, 110.1, 113.4, 117.0, 118.4, 121.3, 123.6, 126.5, 141.2, 156.3, 169.8ppm; ESI-MS (m/z): 277.09 (M+H+) .

Applications
While the provided search results do not specify direct applications of "this compound," they do highlight related compounds and reactions that suggest potential areas of use:

  • Intermediate in Synthesis: this compound, may serve as an intermediate in the synthesis of pharmaceutical compounds .
  • Anti-hypertensive Agent Synthesis: It can be used in the creation of novel anti-hypertensive agents .
  • Efflux Pump Inhibitors: Indole-containing compounds have demonstrated the ability to inhibit efflux pumps in bacterial strains, suggesting that this compound or its derivatives could be explored for similar applications .
  • Ligand Coupling Reactions: It can be created through ligand coupling reactions using iodonium imides, which are also used in regioselective bromo-amination and iodo-amination of indoles .

Mechanism of Action

The mechanism of action of N-(Methoxycarbonyl)-l-tryptophan methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that recognize the tryptophan moiety, leading to various biochemical transformations. The methoxycarbonyl and methyl ester groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate with key analogs, focusing on substituent effects, stereochemistry, and molecular properties.

Structural and Functional Group Variations

Table 1: Key Structural Features and Physicochemical Properties
Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound (Target) C₁₄H₁₅N₂O₄* 275.28 (calculated) - Indol-3-yl
- 2-(methoxycarbonylamino)
Balanced lipophilicity/hydrophilicity; potential for hydrogen bonding
Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (3a) () C₂₀H₂₀N₂O₃ 336.39 - 2-phenylindol-3-yl
- 2-acetamido
Steric bulk from phenyl group; chiral (S)-configuration affects enantioselectivity
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate (22032-65-1) () C₁₂H₁₄N₂O₂ 218.25 - Indol-3-yl
- 2-amino
Free amino group enhances polarity; (R)-stereochemistry impacts biological recognition
3-(5-Methoxy-1H-indol-3-yl)propanoic acid (39547-16-5) () C₁₂H₁₃NO₃ 219.24 - Indol-3-yl
- 5-methoxy
- Free carboxylic acid
High acidity (carboxylic acid); reduced membrane permeability compared to esters
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (74120-22-2) () C₁₈H₂₃NO₄ 317.38 - 1-methylindol-2-yl
- Ethyl ester groups
Increased lipophilicity; potential stability concerns (ester hydrolysis)
Key Observations :

Substituent Effects: The methoxycarbonylamino group in the target compound provides a unique balance between hydrogen-bonding capacity (via the carbonyl and NH groups) and steric hindrance, distinguishing it from simpler amino () or acetamido () analogs. Indole substitution patterns significantly alter properties. For example, the 2-phenyl group in ’s compound introduces steric bulk, which may hinder binding in biological targets compared to the unsubstituted indole in the target compound.

Stereochemistry :

  • Enantiomeric forms (e.g., (S)- vs. (R)-configurations in and ) influence chiral recognition in enzymatic systems. The target compound’s stereochemistry (if chiral) would similarly affect its bioactivity.

Physicochemical Properties: Ester vs. Molecular Weight: The target compound (MW ~275) falls between smaller amino derivatives (MW ~218, ) and bulkier analogs like ’s ethyl ester (MW ~317).

Biological Activity

Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

PropertyValue
Molecular Formula C12H13N1O3
Molecular Weight 219.24 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)NC@HC1=CNC2=C1C(=C(C=C2)C(=O)O)N(C)C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways by binding to these targets, which can lead to therapeutic effects such as anti-inflammatory and antimicrobial activities .

Antioxidant Activity

Research indicates that indole derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. In vitro studies have shown that similar indole derivatives effectively reduce oxidative damage in neuronal cells .

Neuroprotective Effects

This compound has been investigated for its neuroprotective potential. In a study involving SH-SY5Y neuronal cells, the compound demonstrated the ability to protect against neurotoxicity induced by oxidative stress. It was found to enhance cell viability and reduce apoptosis in these models .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating its potential use in developing new antimicrobial therapies .

Case Studies

  • Neuroprotection Against Oxidative Stress : A study evaluated the protective effects of this compound on SH-SY5Y cells subjected to oxidative stress. Results indicated a significant increase in cell viability and a reduction in markers of apoptosis compared to control groups .
  • Antimicrobial Evaluation : In another study, the compound was tested against several pathogenic bacteria. It exhibited notable inhibitory effects, suggesting its potential as a lead compound for antibiotic development .

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